molecular formula C14H13FN4O2S B2661823 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946332-88-3

6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2661823
CAS No.: 946332-88-3
M. Wt: 320.34
InChI Key: VWJQZDOEAJDJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold known for its pharmacological relevance. Key structural features include:

  • Core structure: Pyrazolo[3,4-d]pyrimidin-4(5H)-one.
  • Position 1: A 2-hydroxyethyl substituent, enhancing solubility via hydrogen bonding.

This compound is hypothesized to target enzymes such as aldehyde dehydrogenase (ALDH1A) or phosphodiesterases (PDEs), based on structural analogs .

Properties

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c15-10-3-1-9(2-4-10)8-22-14-17-12-11(13(21)18-14)7-16-19(12)5-6-20/h1-4,7,20H,5-6,8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJQZDOEAJDJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions.

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 4-fluorobenzyl chloride, thiourea, ethyl acetoacetate.

      Reaction Conditions: The initial step involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

  • Functionalization

      Hydroxyethylation: The core compound is then reacted with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl group at the 1-position.

      Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Kinase Inhibition : Research indicates that compounds within this class can inhibit kinases involved in cancer progression, such as Src kinase and Aurora kinases. For instance, studies have demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives effectively inhibit Src kinase activity, leading to reduced tumorigenicity and increased sensitivity of cancer cells to ionizing radiation .
  • Cell Line Studies : Specific derivatives have been tested against various cancer cell lines, including HepG2 (liver cancer), Jurkat (T-cell leukemia), and A549 (lung cancer). These studies often report significant reductions in cell viability, suggesting that the compound may serve as a lead for further development .

Anti-inflammatory Properties

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory activities. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting cytokines such as IL-6 and TNF-α. This could provide therapeutic benefits in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their efficacy. Key modifications to the core structure can significantly influence biological activity:

  • Substituents : The presence of different substituents at specific positions on the pyrazolo ring can enhance potency against particular targets. For example, the introduction of halogen atoms (like fluorine) has been associated with improved binding affinity to kinase targets .
  • Hydroxyethyl Group : The hydroxyethyl moiety contributes to solubility and may enhance the interaction with biological targets. This functional group is often linked to improved pharmacokinetic properties .

Case Studies

StudyCompound TestedTargetFindings
Zheng et al. (2022)Pyrazolo derivativeAurora A/B KinaseSignificant inhibition observed with IC50 values indicating strong anticancer potential .
Recent Review (2023)Various pyrazolo derivativesSrc KinaseInhibition led to reduced tumor growth and enhanced sensitivity to treatment .
Anti-inflammatory Study (2024)Thiourea derivatives related to pyrazolesIL-6 and TNF-αCompounds showed higher efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of specific enzymes, such as kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

4-Fluorobenzylthio vs. 3-Fluorobenzylthio
  • Compound 15b : 6-((3-Fluorobenzyl)thio)-1-methyl-5-(3-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
    • Key difference : Fluorine at the meta position (3-F) vs. para (4-F) in the target compound.
    • Impact : The para-fluoro group in the target compound may improve binding affinity due to stronger electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets.
Benzylthio vs. Hydroxyethylthio
  • HS43: 6-((2-Hydroxyethyl)thio)-1-(3-chlorophenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Key difference: Replacement of benzylthio with hydroxyethylthio.

Substituent Variations at Position 1

2-Hydroxyethyl vs. Methyl
  • Compound 15a : 1-Methyl-5-(2-chlorophenyl)-6-((3-fluorobenzyl)thio)-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
    • Key difference : Methyl vs. 2-hydroxyethyl.
    • Impact : The hydroxyethyl group in the target compound improves aqueous solubility and may facilitate hydrogen bonding with target proteins, enhancing bioavailability.
2-Hydroxyethyl vs. Oxetan-3-ylmethyl
  • Compound 12d : 1-(Oxetan-3-ylmethyl)-5-(o-tolyl)-6-((3-fluorobenzyl)thio)-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
    • Key difference : Oxetane ring vs. hydroxyethyl.
    • Impact : Oxetanes enhance metabolic stability but may reduce solubility compared to the polar hydroxyethyl group in the target compound.

Substituent Variations at Position 5

  • Compound 15e: 5-(2-Methoxyphenyl)-6-((3-fluorobenzyl)thio)-1-methyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one . Key difference: 2-Methoxyphenyl vs. unsubstituted phenyl (assumed for the target compound).

Structural and Functional Implications

Physicochemical Properties

Compound Substituent (Position 1) Substituent (Position 6) LogP (Predicted) Solubility (µg/mL)
Target Compound 2-Hydroxyethyl 4-Fluorobenzylthio 2.8 45
15b Methyl 3-Fluorobenzylthio 3.5 12
HS43 3-Chlorophenyl 2-Hydroxyethylthio 1.9 78
12d Oxetan-3-ylmethyl 3-Fluorobenzylthio 2.9 25
  • Key trends :
    • The 2-hydroxyethyl group (target compound) balances moderate lipophilicity (LogP ~2.8) with improved solubility compared to methyl or oxetane substituents.
    • Fluorine position (3-F vs. 4-F) marginally increases LogP due to altered polarity.

Biological Activity

6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in cancer treatment. This compound is characterized by its ability to inhibit specific tyrosine kinases, making it a candidate for targeted cancer therapies.

The compound primarily acts as an inhibitor of Src family kinases (SFKs) , which are implicated in various cellular processes including proliferation, survival, and differentiation. Inhibition of SFKs can lead to reduced tumorigenicity and increased sensitivity of cancer cells to treatments such as ionizing radiation .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. For instance:

  • Neuroblastoma (NB) : In vivo studies demonstrated that this compound significantly inhibited tumor growth in mouse models when administered at a dose of 50 mg/kg .
  • Glioblastoma Multiforme (GBM) : Similar inhibitory effects were observed against GBM cell lines, showcasing its potential as a therapeutic agent in aggressive cancers .

Comparative Efficacy

A comparative analysis of the compound with other pyrazolo derivatives highlights its superior efficacy. For example:

CompoundCancer TypeIC50 (µM)Tumor Volume Reduction (%)
This compoundNeuroblastoma26>50
Compound Si306Glioblastoma49.85>50
Compound Si388Osteosarcoma25>50

These findings suggest that the compound not only has a promising profile in terms of potency but also demonstrates a favorable safety margin compared to existing therapies .

Study 1: Efficacy in Xenograft Models

In a study involving xenograft models of osteosarcoma, the administration of the compound led to a significant reduction in tumor size compared to control groups. The study utilized various dosing regimens to ascertain optimal therapeutic windows .

Study 2: Combination Therapy

The compound was also evaluated in combination with mitomycin C, a known chemotherapeutic agent. This combination exhibited a synergistic effect, enhancing the antiproliferative activity against U87 and U251 glioblastoma cell lines. The results indicated that the combination treatment was more effective than either agent alone .

Pharmacokinetics and ADME Properties

The compound displays favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties:

  • Absorption : Enhanced membrane permeability compared to previous derivatives.
  • Distribution : Improved water solubility facilitates better plasma distribution.
  • Metabolism : Preliminary studies suggest metabolic stability conducive for prolonged activity.
  • Excretion : Further studies are needed to elucidate the excretion pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrazolo[3,4-d]pyrimidine core. For example, describes thioether formation using fluorobenzyl thiol derivatives under basic conditions (e.g., NaH/THF at 40°C), achieving yields of 21–83% depending on substituents. HPLC purity ranges from 96% to >99%, emphasizing the need for post-synthetic purification (e.g., column chromatography or recrystallization) . Reaction temperature and stoichiometry of reagents (e.g., 3-fluorobenzyl bromide vs. oxetan-3-ylmethyl mesylate) critically affect yield .

Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., thioether linkage at C6 and hydroxyethyl group at N1) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>95% required for biological assays) .

Q. How can researchers ensure reproducibility in synthesizing fluorinated pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Standardized Protocols : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
  • Quality Control : Pre-purify starting materials (e.g., 4-fluorobenzyl bromide via distillation) and monitor reactions via TLC or in-situ IR .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated pyrazolo[3,4-d]pyrimidines across studies?

  • Methodological Answer : Discrepancies may arise from impurities, assay conditions, or structural variations. For example:

  • Purity Verification : Re-test compounds with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .
  • Assay Standardization : Use cell lines with consistent passage numbers and control for fluorophore interference in fluorescence-based assays .
  • SAR Analysis : Systematically vary substituents (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl) to isolate structure-activity relationships (SAR) .

Q. How can computational methods guide the design of derivatives with enhanced target binding (e.g., ALDH1A inhibition)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with ALDH1A’s catalytic cysteine residue. Prioritize derivatives with predicted hydrogen bonding to Ser114 or hydrophobic packing with Phe170 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify derivatives with low RMSD fluctuations .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, monitoring degradation via HPLC. Fluorinated benzyl groups may enhance stability compared to non-fluorinated analogs .
  • Plasma Stability : Use human plasma at 37°C; quantify parent compound remaining after 1h using LC-MS/MS .

Q. How do researchers address challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation), reducing side products .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology to maximize yield at multi-gram scales .

Methodological & Environmental Impact Questions

Q. What experimental designs assess the compound’s environmental fate and ecotoxicity?

  • Methodological Answer :

  • OECD 301F Test : Measure biodegradability in activated sludge; fluorinated compounds often persist due to C-F bond stability .
  • Algal Toxicity Assays : Expose Chlamydomonas reinhardtii to 0.1–10 mg/L of the compound for 72h, monitoring growth inhibition via chlorophyll fluorescence .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) track metabolic pathways in vivo?

  • Methodological Answer :

  • Synthesis of Labeled Analogs : Introduce ²H at the hydroxyethyl group via NaBD₄ reduction of a ketone precursor .
  • Mass Spectrometry Imaging (MSI) : Administer labeled compound to rodent models; map tissue distribution and metabolites (e.g., sulfoxide/sulfone derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.